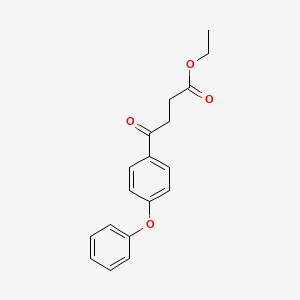

2-But-3-enoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

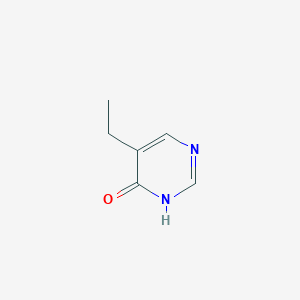

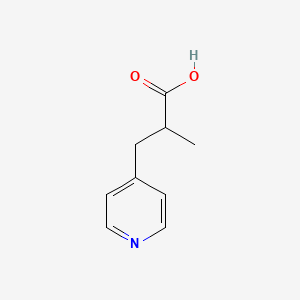

“2-But-3-enoxybenzaldehyde” is a chemical compound with the CAS number 70576-29-3 . It has a molecular weight of 160.22 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “2-But-3-enoxybenzaldehyde” can be represented by the InChI code: 1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-9H,1,3,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“2-But-3-enoxybenzaldehyde” is a liquid at room temperature . It has a molecular weight of 160.22 . More specific physical and chemical properties such as density, boiling point, and solubility are not provided in the available resources .

Applications De Recherche Scientifique

Catalytic Applications

Catalysis in Alcohol Oxidation : Complexes derived from 2-hydroxybenzohydrazide and related benzaldehydes, including structures similar to 2-But-3-enoxybenzaldehyde, have been used to catalyze the microwave-assisted solvent-free peroxidative oxidation of alcohols. This process efficiently and selectively produces ketones, highlighting the potential of these compounds in catalysis and organic synthesis (Sutradhar et al., 2016).

Synthesis of Substituted Benzaldehydes : Substituted benzaldehydes, structurally related to 2-But-3-enoxybenzaldehyde, have been synthesized using palladium-catalyzed ortho-bromination. This method effectively produces substituted 2-bromobenzaldehydes, demonstrating the versatility of such compounds in complex organic syntheses (Dubost et al., 2011).

Antimicrobial and Pharmacological Properties

- Antibacterial and Cytochrome c Reduction : Ag(I) complexes with hydrazone and thiosemicarbazone derivatives of benzaldehydes, closely related to 2-But-3-enoxybenzaldehyde, exhibit significant antibacterial and antifungal properties. These complexes also show strong reducing abilities, demonstrating their potential in biomedical applications (Loginova et al., 2015).

Environmental and Analytical Chemistry

Environmental Analysis of Antioxidants : Derivatives of benzaldehydes, similar to 2-But-3-enoxybenzaldehyde, have been analyzed in environmental studies, particularly focusing on the antioxidant 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO). This research is crucial for understanding the environmental impact and degradation products of widely used antioxidants (Fries & Püttmann, 2002).

Synthesis of Baylis-Hillman Adducts : In synthetic chemistry, compounds structurally similar to 2-But-3-enoxybenzaldehyde are involved in reactions with α,β-unsaturated ketones to synthesize Baylis-Hillman adducts, showcasing the potential of these compounds in creating complex organic molecules (Iwamura et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is a combustible liquid and can cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It’s important to handle “2-But-3-enoxybenzaldehyde” with appropriate safety precautions.

Orientations Futures

Propriétés

IUPAC Name |

2-but-3-enoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h2,4-7,9H,1,3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBLEQOKFSHZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518895 |

Source

|

| Record name | 2-[(But-3-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-But-3-enoxybenzaldehyde | |

CAS RN |

55400-94-7 |

Source

|

| Record name | 2-[(But-3-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)

![Furo[2,3-B]pyridine](/img/structure/B1315467.png)

![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)